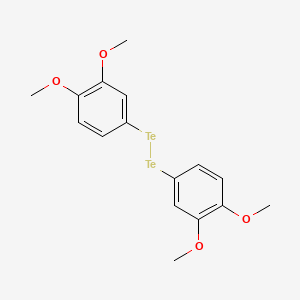

Bis(3,4-dimethoxyphenyl)ditelluride

Description

Properties

Molecular Formula |

C16H18O4Te2 |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

4-[(3,4-dimethoxyphenyl)ditellanyl]-1,2-dimethoxybenzene |

InChI |

InChI=1S/C16H18O4Te2/c1-17-13-7-5-11(9-15(13)19-3)21-22-12-6-8-14(18-2)16(10-12)20-4/h5-10H,1-4H3 |

InChI Key |

KYHNPOFQTRBKCI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[Te][Te]C2=CC(=C(C=C2)OC)OC)OC |

Origin of Product |

United States |

Reaction Chemistry and Chemical Transformations of Bis 3,4 Dimethoxyphenyl Ditelluride

Cleavage Reactions of the Te-Te Bond in Bis(3,4-dimethoxyphenyl)ditelluride

The breaking of the Te-Te bond is a facile process that can be achieved through reductive, oxidative, and halogenative pathways, opening up avenues for further chemical modifications.

Reductive cleavage of the Te-Te bond in diaryl ditellurides is a common method for the generation of aryltellurolate anions. A widely used reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). youtube.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction of this compound with NaBH₄ in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) leads to the formation of sodium 3,4-dimethoxyphenyltellurolate. This nucleophilic species is a key intermediate for the synthesis of various unsymmetrical tellurides.

The general mechanism involves the attack of a hydride ion from NaBH₄ on one of the tellurium atoms, leading to the cleavage of the Te-Te bond and the formation of a tellurol and a borane-telluride intermediate. The tellurol is then deprotonated by a base present in the reaction medium to yield the corresponding tellurolate.

Table 1: Reductive Cleavage of this compound

| Reagent | Product | Reaction Conditions | Reference |

| Sodium Borohydride (NaBH₄) | Sodium 3,4-dimethoxyphenyltellurolate | Ethanol or THF, room temperature | youtube.commasterorganicchemistry.com |

This table is based on general procedures for diaryl ditellurides as specific data for the title compound was not found.

The Te-Te bond can also be cleaved under oxidative conditions. Reagents such as sulfuryl chloride (SO₂Cl₂) can effect the oxidative cleavage of diaryl ditellurides to yield aryltellurium(IV) species. While specific studies on this compound are not prevalent, the reaction of other diaryl ditellurides with SO₂Cl₂ typically affords aryltellurium trichlorides. These compounds are valuable precursors for the synthesis of other organotellurium compounds.

Halogens such as bromine (Br₂) and iodine (I₂) readily cleave the Te-Te bond of diaryl ditellurides to form the corresponding aryltellurenyl halides or diaryltellurium dihalides, depending on the stoichiometry and reaction conditions. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comyoutube.com For instance, the reaction of this compound with one equivalent of bromine would be expected to yield (3,4-dimethoxyphenyl)tellurenyl bromide. Further reaction with another equivalent of bromine could lead to the formation of (3,4-dimethoxyphenyl)tellurium tribromide.

Chalcogenation reactions involve the insertion of other chalcogen atoms, such as sulfur or selenium, into the Te-Te bond. nih.govnih.gov These reactions can lead to the formation of unsymmetrical dichalcogenides, for example, ArTe-S-TeAr or ArTe-Se-TeAr, although specific examples with this compound are not well-documented in the literature. A more common approach to unsymmetrical chalcogenides involves the reaction of an aryltellurolate with a sulfur or selenium electrophile.

Table 2: Halogenation of Diaryl Ditellurides

| Reagent | Expected Product from this compound | General Reaction | Reference |

| Bromine (Br₂) | (3,4-dimethoxyphenyl)tellurenyl bromide / (3,4-dimethoxyphenyl)tellurium tribromide | Ar₂Te₂ + Br₂ → 2 ArTeBr or Ar₂Te₂ + 3Br₂ → 2 ArTeBr₃ | masterorganicchemistry.comyoutube.com |

| Iodine (I₂) | (3,4-dimethoxyphenyl)tellurenyl iodide | Ar₂Te₂ + I₂ → 2 ArTeI | masterorganicchemistry.com |

This table is based on general reactions of diaryl ditellurides as specific data for the title compound was not found.

Substitution Reactions Involving Aryltellurium Moieties

The aryltellurium species generated from the cleavage of this compound are versatile intermediates for various substitution reactions, allowing for the introduction of new functional groups.

The 3,4-dimethoxyphenyltellurolate anion, generated via reductive cleavage, is a potent nucleophile. It can readily participate in nucleophilic substitution reactions with a variety of electrophiles, most notably alkyl halides, to form unsymmetrical diaryl or alkyl-aryl tellurides. rsc.orgnih.govresearchgate.netmdpi.comrsc.org This reaction is a cornerstone in the synthesis of diverse organotellurium compounds. The general reaction involves the displacement of a halide or other suitable leaving group from an organic substrate by the tellurolate anion.

Table 3: Synthesis of Unsymmetrical Tellurides from (3,4-dimethoxyphenyl)tellurolate

| Electrophile | Product | Reaction Type | Reference |

| Alkyl Halide (R-X) | 3,4-Dimethoxyphenyl alkyl telluride (ArTeR) | Sₙ2 | rsc.orgnih.gov |

| Aryl Halide (Ar'-X) | Unsymmetrical diaryl telluride (ArTeAr') | Nucleophilic Aromatic Substitution or Metal-Catalyzed Cross-Coupling | nih.govrsc.org |

This table is based on general reactivity of aryltellurolates as specific data for the title compound was not found.

The aromatic rings of this compound can undergo electrophilic substitution reactions. The two methoxy (B1213986) groups are ortho-, para-directing and activating, while the ditelluride moiety is generally considered to be deactivating and ortho-, para-directing. The outcome of electrophilic substitution, such as nitration or halogenation, on the aromatic rings will depend on the interplay of these electronic effects and the reaction conditions.

For instance, the nitration of some diaryl ditellurides has been shown to result in the introduction of a nitro group at the position ortho to the tellurium atom. researchgate.netresearchgate.netrsc.orgrsc.org In the case of this compound, the positions ortho to the tellurium are also meta to the methoxy groups, while the positions ortho to the methoxy groups are meta to the tellurium. This complex substitution pattern would likely lead to a mixture of products, with the precise regioselectivity being sensitive to the reaction conditions.

Bimolecular Homolytic Substitution (SH2) Reactions on Tellurium

This compound, like other diaryl ditellurides, is susceptible to bimolecular homolytic substitution (SH2) at the tellurium atom. This type of reaction involves the attack of a radical species on the Te-Te bond, leading to the displacement of a tellurium-centered radical. A notable application of this reactivity is in the transition-metal-free synthesis of unsymmetrical diaryl tellurides. rsc.orgnih.gov In this process, aryl radicals, which can be generated from sources like arylhydrazines in the presence of air, react with a diaryl ditelluride. nih.govnih.gov

The reaction proceeds as outlined in the scheme below: Ar-N=N-H + O₂ → Ar• + N₂ + HOO• Ar• + (R-Te)₂ → Ar-Te-R + R-Te•

Here, 'R' represents the 3,4-dimethoxyphenyl group. The electronic properties of the substituents on the diaryl ditelluride influence the reaction. The electron-donating 3,4-dimethoxy groups on the phenyl rings of this compound are expected to affect the stability of the intermediate radical species. nih.gov Specifically, electron-donating groups can destabilize the radical adduct, shifting the equilibrium of the reaction. nih.gov This SH2 pathway provides a valuable method for forming new carbon-tellurium bonds under mild, metal-free conditions. nih.govnih.gov

Formation of Organotellurium(II), (IV), and (VI) Derivatives from this compound

This compound serves as a key starting material for the synthesis of organotellurium compounds in various oxidation states, including Te(II), Te(IV), and Te(VI).

Organotellurium(II) Derivatives: The Te-Te bond in the ditelluride can be cleaved by various reagents to yield Te(II) species. For instance, reduction with agents like sodium borohydride would produce the corresponding tellurolate anion, (3,4-(MeO)₂C₆H₃)TeNa, which can then be alkylated to form unsymmetrical tellurides (ArTeR'). Halogens or organolithium reagents can also cleave the ditelluride to produce aryltellurenyl halides (ArTe-X) or lithium tellurolates (ArTeLi), respectively.

Organotellurium(IV) Derivatives: Oxidative addition is a common route to access Te(IV) compounds from the ditelluride. Reaction with halogens such as chlorine or bromine readily breaks the Te-Te bond to form aryltellurium(IV) trihalides.

(Ar-Te)₂ + 3 X₂ → 2 ArTeX₃ (where Ar = 3,4-dimethoxyphenyl; X = Cl, Br)

These trihalides are versatile intermediates themselves. For example, (3,4-dimethoxyphenyl)tellurium trichloride (B1173362) can be synthesized, which can then be converted to other derivatives like bis(p-methoxyphenyl)tellurium dichloride. sciensage.infoosti.gov The reaction of tellurium tetrachloride with arenes is another route to aryltellurium trichlorides. ontosight.ai

Organotellurium(VI) Derivatives: Further oxidation of Te(IV) compounds with strong oxidizing agents can lead to the formation of Te(VI) species. While less common, the synthesis of hexaorganotelluranes (TeR₆) has been reported for other aryl groups, typically involving the oxidation of a Te(IV) precursor.

Below is a table summarizing the formation of these derivatives.

| Oxidation State | Derivative Type | General Reactant | Product |

| Te(II) | Tellurolate | NaBH₄ | (3,4-(MeO)₂C₆H₃)TeNa |

| Te(II) | Unsymmetrical Telluride | R-X (after reduction) | (3,4-(MeO)₂C₆H₃)TeR |

| Te(IV) | Aryltellurium Trihalide | X₂ (e.g., Cl₂, Br₂) | (3,4-(MeO)₂C₆H₃)TeX₃ |

| Te(IV) | Diaryltellurium Dihalide | Controlled Oxidation/Redistribution | (3,4-(MeO)₂C₆H₃)₂TeX₂ |

Reactivity with Organic Substrates

The reactivity of this compound can be harnessed for addition reactions, typically after conversion to a more reactive species. For example, the corresponding aryltellurium trichloride, generated via oxidation of the ditelluride, can undergo addition reactions across alkenes and alkynes. ontosight.ai This reaction, known as tellurochlorination, results in the formation of a β-chloro organotellurium(IV) trichloride.

RCH=CH₂ + ArTeCl₃ → RCH(Cl)-CH₂(TeCl₂Ar) (where Ar = 3,4-dimethoxyphenyl)

This transformation introduces both a tellurium moiety and a chlorine atom across the double bond, providing a functionalized intermediate for further synthetic manipulations.

This compound can be a precursor for organotellurium compounds that undergo cyclization to form tellurium-containing heterocycles. A common strategy involves the introduction of a reactive functional group onto the aromatic ring, followed by an intramolecular cyclization reaction. For instance, nitration of diaryl ditellurides can lead to ortho-nitroaryl derivatives. researchgate.netresearchgate.net Subsequent reduction of the nitro group to an amine, followed by reaction with a suitable partner, can lead to the formation of heterocycles like benzotellurazoles. researchgate.net

While direct cyclization examples involving this compound are not prominently documented, the general methodologies established for other diaryl ditellurides are applicable. The nitration of diphenyl ditellurides, for example, leads to oxidation and subsequent nitration, furnishing precursors for novel nitrogen-containing organotellurium heterocycles. researchgate.netresearchgate.net

Mechanistic Studies of this compound Reactivity

The mechanisms of reactions involving diaryl ditellurides have been a subject of study, providing insights into their reactivity.

SH2 Mechanism: As discussed, the reaction with aryl radicals proceeds via a bimolecular homolytic substitution (SH2) mechanism. nih.gov Kinetic studies and analysis of substituent effects have helped to elucidate this pathway. The stability of the radical intermediates and transition states is key to understanding the selectivity and efficiency of these reactions. nih.gov For instance, the presence of electron-donating groups, such as the dimethoxy substituents in the title compound, can influence the stability of radical species formed during the reaction. nih.gov

Oxidative Addition Mechanism: The reaction of diaryl ditellurides with halogens, such as iodine, to form Te(IV) species has been investigated kinetically. rsc.org Studies on the analogous bis-p-ethoxyphenyl ditelluride with iodine suggest a multi-step process. rsc.org The mechanism involves the initial homolytic cleavage of the ditelluride to form a tellurium-centered radical (ArTe•), which then reacts with iodine. rsc.org

R₂Te₂ ⇌ 2RTe• RTe• + I₂ ⇌ RTe(I₃) RTe(I₃) → RTeI₃

This proposed mechanism involves a radical intermediate and the formation of a triiodide adduct before the final Te(IV) product is formed. rsc.org The activation parameters for these steps have been determined for related compounds, providing a thermodynamic and kinetic profile of the reaction. rsc.org

Coordination Chemistry of Bis 3,4 Dimethoxyphenyl Ditelluride and Its Derivatives

Ligand Properties of Diaryl Ditellurides

Diaryl ditellurides, R-Te-Te-R, are a fascinating class of ligands whose coordination behavior is governed by the properties of the tellurium atoms and the nature of the aryl substituents. The Te-Te bond is a key feature, capable of dynamic exchange reactions under mild conditions, often without the need for an external catalyst. nih.gov This dynamic nature makes them suitable for applications in dynamic combinatorial chemistry. nih.gov

Coordination Modes of the Ditelluride Moiety

The ditelluride group (Te-Te) exhibits versatile coordination behavior. It can coordinate to a metal center in several ways:

Bridging Ligand: The most common mode involves the ditelluride molecule acting as a neutral bridging ligand, using the lone pairs on each of the two tellurium atoms to bind to two different metal centers, forming a dinuclear or polymeric structure.

Chelating Ligand: While less common, chelation to a single metal center is possible if the geometry is favorable.

η¹-Terminal Ligand: In some cases, the ditelluride can bind through only one tellurium atom, leaving the other uncoordinated. This has been observed as a potential intermediate in oxidative addition reactions.

Oxidative Addition: A very common reaction pathway involves the cleavage of the Te-Te bond upon reaction with a low-valent metal center. This oxidative addition results in the formation of two terminal tellurolate (M-TeR) ligands. scilit.com This reactivity is central to the synthesis of many organotellurium-metal complexes.

The reversible nature of the Te-Te bond allows these ligands to participate in dynamic systems, potentially optimizing their configuration to form highly specific and potent binding partners for various molecular targets.

Electronic and Steric Effects on Ligand Behavior

The electronic and steric properties of the aryl groups significantly influence the reactivity and coordination chemistry of diaryl ditellurides.

Electronic Effects: Substituents on the aromatic rings can modulate the electron density on the tellurium atoms, affecting their donor properties and the stability of the Te-Te bond.

Electron-donating groups , such as the methoxy (B1213986) groups in Bis(3,4-dimethoxyphenyl)ditelluride, increase the electron density on the tellurium atoms. This enhances their nucleophilicity and can influence the rate and equilibrium of dynamic exchange reactions. nih.gov For instance, studies on para-substituted diaryl ditellurides, including those with methoxy groups, show rapid equilibration in mixtures, indicating that the electronic nature of the substituent does not inhibit the inherent dynamic Te-Te exchange. nih.gov

Electron-withdrawing groups have the opposite effect, decreasing the electron density on the tellurium centers.

Steric Effects: The steric bulk of the substituents can hinder the approach of a metal center or other reactants. However, studies on ortho-disubstituted diaryl ditellurides have shown that even significant steric hindrance may not be sufficient to prevent the dynamic Te-Te exchange, suggesting the exchange mechanism is robust. nih.gov In the context of coordination, steric hindrance from substituents near the tellurium atoms can limit the stability of the resulting metal complexes.

The interplay of these effects is crucial. For this compound, the two methoxy groups provide significant electron-donating character, while also introducing some steric bulk compared to diphenyl ditelluride.

Synthesis and Structural Characterization of Transition Metal Complexes with this compound

While the coordination chemistry of this compound is not extensively documented, the behavior of its close analog, Bis(4-methoxyphenyl)ditelluride, and other diaryl ditellurides provides a strong basis for understanding its potential complexes. nih.gov The synthesis of metal complexes typically proceeds via the reaction of the ditelluride with a suitable metal precursor, often leading to either coordination of the intact ditelluride or cleavage of the Te-Te bond. scilit.com

Complexes with Main Group Metals

The interaction of diaryl ditellurides with main group metals is primarily associated with the synthesis of the ligands themselves rather than the formation of stable coordination complexes. Organometallic reagents from main group elements, such as organolithium (e.g., n-BuLi) and Grignard reagents (RMgBr), are commonly used to generate tellurolate anions (RTe⁻) from elemental tellurium. wikipedia.org These anions are then oxidized to form the diaryl ditelluride. wikipedia.org

For example, the synthesis often involves these steps:

Te + ArLi → ArTeLi

2 ArTeLi + 0.5 O₂ + H₂O → ArTeTeAr + 2 LiOH

Due to the highly reactive nature of the main group organometallic precursors, stable coordination complexes where the diaryl ditelluride acts as a neutral ligand are not a prominent feature of their chemistry.

Complexes with Transition Metals (e.g., Palladium, Platinum, Gold, Iridium, Cobalt)

The coordination chemistry of diaryl ditellurides with transition metals is well-established, with telluroethers and tellurolates forming a wide variety of stable complexes. rsc.orgresearchgate.netrsc.org

Palladium and Platinum: These metals readily react with diaryl ditellurides. The reaction of [PdCl₂(dppp)] with tellurolates can yield bi- and trinuclear products. scilit.com Similarly, Pt(0) precursors react with ditellurides via oxidative addition, cleaving the Te-Te bond to form mononuclear Pt(II) tellurolate complexes. scilit.com In some cases, the ditelluride can act as a bridging ligand in dinuclear palladium(II) and platinum(II) complexes. rsc.orgnih.gov

Gold: Gold(I) complexes of bis(diphenylphosphino)oligothiophenes have been synthesized and structurally characterized, demonstrating the affinity of gold for soft donor ligands. researchgate.net Luminescent heterodinuclear complexes containing both gold and iridium have also been reported, highlighting the interesting photophysical properties that can arise from metal-metal interactions facilitated by bridging ligands. nih.gov

Iridium: The oxidative addition of diphenyl ditelluride to an Iridium(I) precursor has been shown to yield an Iridium(III) complex featuring a rare η¹-ditelluride coordination mode, Cp*Ir(ppy)(η¹-Te₂Ph₂). scilit.com Dinuclear Iridium(III) complexes bridged by bis(imidazole)alkane ligands have also been prepared, showcasing the formation of stable organometallic structures. rsc.org

Cobalt: Cobalt complexes are of interest for their potential therapeutic applications and diverse geometries. nih.gov A coordination polymer has been synthesized from the reaction of CoCl₂ with 4,4'-ditellurobispyridine, a diaryl ditelluride. In this structure, {[Co(Te₂Py₂)₂Cl₂]·(Te₂Py₂)}n, the ditelluride acts as a bridging ligand, demonstrating its ability to form extended polymeric networks. nih.gov

Table 1: Representative Transition Metal Complexes with Diaryl Ditelluride and Related Ligands This table is interactive. You can sort and filter the data.

| Metal | Ligand Type | Complex Example | Key Structural Feature | Reference |

|---|---|---|---|---|

| Iridium | Diaryl Ditelluride | Cp*Ir(ppy)(η¹-Te₂Ph₂) | η¹-coordination of the ditelluride ligand | scilit.com |

| Cobalt | Diaryl Ditelluride | {[Co(Te₂Py₂)₂Cl₂]·(Te₂Py₂)}n | Coordination polymer with bridging ditelluride | nih.gov |

| Palladium | Tellurolate | [Pd(TeAr)₂(dppp)] | Te-Te bond cleavage to form tellurolate | scilit.com |

| Platinum | Tellurolate | [Pt(TeR)₂(dppn)] | Oxidative addition product | scilit.com |

| Gold / Iridium | Phosphine / Arsine | [AuIr₂X₂(CO)₂(dpma)₂]BPh₄ | Heterotrinuclear complex | nih.gov |

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of organotellurium ligands with f-block elements is a largely undeveloped field. While comprehensive reviews on organotellurium ligands mention their complexation with a wide range of metals, including "rare earth elements," specific, structurally characterized examples of lanthanide or actinide complexes with diaryl ditelluride ligands like this compound are conspicuously absent from the literature. rsc.orgresearchgate.netrsc.org

The chemistry of lanthanides and actinides is typically dominated by interactions with hard donor ligands, such as those containing oxygen or nitrogen atoms. rsc.orgosti.gov There is significant research into using N-donor ligands to separate actinides from lanthanides based on the slightly higher covalency in the actinide-ligand bond. wikipedia.org However, the soft nature of tellurium donors makes them less conventional partners for the hard lanthanide and actinide ions.

Given the electropositive, oxophilic nature of lanthanides and their preference for ionic bonding, the formation of stable complexes with soft, polarizable tellurium ligands is expected to be challenging. wikipedia.org While organoactinide chemistry includes some complexes with σ-bonds, the field is also dominated by π-bonding ligands like cyclopentadienyls. Therefore, based on available research, the coordination chemistry of this compound with lanthanide and actinide elements remains an unexplored area.

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | - |

| Bis(4-methoxyphenyl)ditelluride | (p-MeOPh)₂Te₂ |

| Diphenyl ditelluride | Ph₂Te₂ |

| Bis(p-methylphenyl)ditelluride | (p-MePh)₂Te₂ |

| Bis(p-trifluoromethylphenyl)ditelluride | (p-CF₃Ph)₂Te₂ |

| Di(o,o-dimethylphenyl) ditelluride | (o,o-Me₂Ph)₂Te₂ |

| 4,4'-ditellurobispyridine | Te₂Py₂* |

| Diphenylphosphinonaphthalene | dppn |

| 1,2-Bis(diphenylphosphino)propane | dppp |

| Bis(diphenylphosphinomethyl)phenylarsine | dpma |

| Pentamethylcyclopentadienyl | Cp* |

Advanced Structural Elucidation Techniques for Organotellurium Coordination Compounds

The precise determination of the three-dimensional architecture of organotellurium coordination compounds is fundamental to understanding their chemical properties and potential applications. Advanced analytical techniques are indispensable for characterizing the intricate bonding and structural motifs present in these molecules. These methods provide detailed insights into bond lengths, bond angles, coordination geometries, and the electronic environment of the metal and tellurium centers.

X-ray Crystallography of Metal-Ditelluride Complexes

X-ray crystallography stands as the most definitive method for the structural elucidation of metal-ditelluride complexes in the solid state. nih.gov This powerful technique allows for the precise determination of atomic positions, providing unambiguous information about the molecular geometry, bond distances, and intermolecular interactions that govern the crystal packing. nih.govresearchgate.net The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to construct a three-dimensional electron density map of the molecule.

For metal-ditelluride complexes, crystallographic studies are crucial for several reasons:

Confirmation of Coordination: It provides direct evidence of the coordination of the ditelluride ligand to the metal center.

Determination of Coordination Mode: The ditelluride ligand can adopt various coordination modes, such as bridging or chelating, which can be unequivocally identified.

Characterization of Molecular Geometry: The precise geometry around the metal center (e.g., square planar, tetrahedral, octahedral) is revealed. researchgate.net

Analysis of Bond Parameters: Key bond lengths (Metal-Te, Te-Te, Te-C) and angles are measured with high precision, offering insights into the nature and strength of the chemical bonds.

An illustrative example of the power of this technique is the X-ray diffraction study of bis(4,6-dimethylpyrimidin-2-yl) ditelluride, which revealed an unusual planar trans-conformation stabilized by intramolecular Te···N interactions and π-stacking of the aromatic heterocycles. researchgate.net The structural determination of various organometallic and organic compounds highlights the capability of X-ray crystallography to define complex molecular architectures. lsu.edu

Table 1: Illustrative Crystallographic Data for an Organoditelluride Compound

This table presents example data for a related compound, bis(1,4,3,4-dimethyl [11,21:23,31-terphenyl]-22-yl)diselane, to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound was not available in the search results.

| Parameter | Value |

| Compound | C40H34Se2 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 13.377(3) |

| b (Å) | 14.843(3) |

| c (Å) | 16.003(4) |

| β (°) | 93.922(4) |

| Volume (ų) | 3170.0(12) |

| Z | 4 |

| Data sourced from a study on a diselane (B1234466) analogue. researchgate.net |

Advanced Spectroscopic Methods in Coordination Chemistry (e.g., Multinuclear NMR, EXAFS)

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods are essential for probing the structure and dynamics of complexes in solution.

Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in coordination chemistry. For organotellurium compounds, in addition to standard ¹H and ¹³C NMR, the observation of the NMR-active ¹²⁵Te nucleus provides invaluable information. huji.ac.il

¹²⁵Te NMR: Tellurium has two spin ½ nuclei, ¹²³Te and ¹²⁵Te, with ¹²⁵Te being the nucleus of choice due to its higher natural abundance (7.07%) and receptivity. huji.ac.il The ¹²⁵Te chemical shift is highly sensitive to the electronic environment and coordination geometry of the tellurium atom, spanning a very wide range of over 5000 ppm. huji.ac.ilhuji.ac.il This sensitivity allows for the differentiation of tellurium atoms in distinct chemical environments within a molecule. For instance, the chemical shift can indicate the oxidation state of tellurium and the nature of the groups bonded to it. mdpi.com In solution, ¹²⁵Te NMR can provide evidence for dynamic behavior, such as ligand exchange processes. nih.gov

Table 2: ¹²⁵Te NMR Properties

| Property | Value |

| Spin | 1/2 |

| Natural Abundance (%) | 7.07 |

| Chemical Shift Range (ppm) | ~5800 (-1400 to 3400) |

| Reference Compound | Me₂Te |

| Data sourced from general ¹²⁵Te NMR information. huji.ac.il |

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element in a material, whether crystalline or amorphous. rsc.org By analyzing the fine structure on the high-energy side of an X-ray absorption edge (e.g., the Te or metal K-edge), one can extract information about the identity, number, and distance of neighboring atoms. nih.govresearchgate.net

For metal-bis(3,4-dimethoxyphenyl)ditelluride complexes, EXAFS can provide:

Coordination Numbers: The number of atoms directly bonded to the central absorbing atom (e.g., the number of Te atoms around a metal center).

Interatomic Distances: Precise bond lengths between the absorbing atom and its neighbors.

Information on Local Environment: Insights into the local symmetry and disorder around the absorbing atom.

EXAFS is particularly valuable for studying species in solution or in non-crystalline states, where single-crystal X-ray diffraction is not applicable. rsc.org It has been successfully used to determine the structure of various metal complexes in solution, including distinguishing between different coordination environments. rsc.orgnih.gov

Reactivity and Catalytic Applications of Metal-Bis(3,4-dimethoxyphenyl)ditelluride Complexes

The reactivity of metal-ditelluride complexes is often centered on the cleavage of the Te-Te bond, which can lead to the formation of metal tellurolate species. These intermediates can then participate in various subsequent reactions.

While specific research on the catalytic applications of metal complexes derived directly from this compound is not extensively documented in the provided search results, the broader class of organotellurium compounds and their metal complexes has shown significant promise in catalysis. rsc.orgrsc.org Metal complexes of organotellurium ligands have been explored for a variety of organic transformations. researchgate.net

A closely related compound, bis(4-methoxyphenyl)ditelluride, serves as a precursor for catalytically active species. For example, the nucleophile 4-MeO–C₆H₄TeNa can be generated in situ by the reduction of bis(4-methoxyphenyl)ditelluride. This nucleophile can then be used to synthesize bidentate hybrid telluroether ligands. A palladium(II) complex of such a ligand has been reported and investigated for its catalytic activities. rsc.org

The catalytic potential of metal complexes with organotellurium ligands has been demonstrated in several key organic reactions, including:

Cross-Coupling Reactions: Palladium complexes containing tellurium ligands have been employed as catalysts in Suzuki-Miyaura and Mizoroki-Heck coupling reactions, which are fundamental for the formation of carbon-carbon bonds. researchgate.netrsc.org

Oxidation and Reduction Reactions: These complexes have also been studied for the oxidation of alcohols and the reduction of nitroaromatics. researchgate.netrsc.org

The presence of the dimethoxy-substituted phenyl groups in this compound is expected to influence the electronic properties of the resulting metal complexes, which in turn could modulate their catalytic activity and selectivity compared to unsubstituted or other substituted diaryl ditellurides. The electron-donating nature of the methoxy groups could enhance the reactivity of the tellurium centers. The development of heterostructures based on metal tellurides is also an active area of research with potential applications in catalysis and energy conversion. researchgate.netbohrium.com

Catalytic Applications of Bis 3,4 Dimethoxyphenyl Ditelluride and Its Derivatives

Organocatalysis Mediated by Tellurium Compounds

Organotellurium compounds are increasingly recognized for their catalytic prowess in a range of organic reactions. nih.govbrainly.in Their unique electronic properties and reactivity set them apart from their lighter chalcogen counterparts, sulfur and selenium. chemrxiv.org The ability of tellurium to exist in multiple oxidation states is central to its catalytic activity, enabling it to participate in various redox cycles. researchgate.net

Diorganoditellurides, with the general formula (RTe)₂, are stable and commonly encountered organotellurium compounds that serve as valuable precursors and catalysts in organic synthesis. wikipedia.org They are often employed in reactions involving oxidation and the formation of new chemical bonds. nih.govacs.org The Te-Te bond in ditellurides can be readily cleaved to generate reactive tellurolate anions or tellurenyl radicals, which are key intermediates in many catalytic processes. rsc.org The transformation of ditellurides into other reactive species is a cornerstone of their application in catalysis. For instance, oxidation of ditellurides can lead to the formation of tellurinic acids and telluroxides, which are themselves potent oxidizing agents. acs.org

The reactivity and catalytic efficiency of ditellurides are influenced by the nature of the organic substituents. Aryl ditellurides, such as diphenyl ditelluride, are common platforms for catalytic studies. wikipedia.org The introduction of electron-donating or electron-withdrawing groups on the aryl rings can modulate the redox potential and reactivity of the tellurium center, thereby fine-tuning the catalytic performance.

While specific catalytic cycles for bis(3,4-dimethoxyphenyl)ditelluride are not extensively detailed in the provided search results, we can infer its likely reactivity based on the behavior of analogous diaryl ditellurides. A general catalytic cycle for oxidation reactions mediated by diaryl ditellurides often involves the following steps:

Oxidation of the Ditelluride: The catalytic cycle typically begins with the oxidation of the diaryl ditelluride (Ar₂Te₂) by an oxidizing agent (e.g., hydrogen peroxide, oxygen) to a higher oxidation state tellurium species, such as a telluroxide (Ar₂TeO) or a dihydroxytellurane (Ar₂Te(OH)₂). acs.org

Substrate Oxidation: The activated tellurium species then oxidizes the organic substrate, regenerating the lower oxidation state tellurium compound (e.g., diaryl telluride, Ar₂Te).

Regeneration of the Catalyst: The diaryl telluride can then be re-oxidized to the active catalytic species, or in the case of ditellurides, two molecules of the telluride can dimerize to reform the starting ditelluride, thus completing the catalytic cycle.

The presence of the electron-donating methoxy (B1213986) groups in this compound would likely enhance the electron density at the tellurium centers, potentially influencing the rate and efficiency of the catalytic cycle.

Photocatalysis and Electrocatalysis with Organotellurium Systems

The unique properties of tellurium also lend themselves to applications in photocatalysis and electrocatalysis. nih.govresearchgate.net Tellurium-based materials, including nanostructures, have shown promise in these fields due to their narrow band gaps and high carrier mobility. mdpi.com

In the realm of photocatalysis , tellurium nanomaterials have demonstrated the ability to degrade organic pollutants and participate in photocatalytic hydrogen evolution. mdpi.com While the direct use of this compound in photocatalysis is not explicitly documented, organotellurium compounds can be precursors for the synthesis of catalytically active tellurium-containing nanomaterials. researchgate.net The organic ligands can influence the morphology and electronic properties of the resulting nanomaterials, thereby affecting their photocatalytic performance.

Transition-Metal-Free Catalytic Methodologies

A significant advantage of organotellurium-mediated catalysis is the potential to develop transition-metal-free synthetic methods. wikipedia.org Transition metals, while highly effective catalysts, can be expensive and pose environmental concerns. Organocatalysis, utilizing main group elements like tellurium, offers a more sustainable alternative. mdpi.com

Tellurium compounds can catalyze a variety of transformations without the need for transition metal co-catalysts. dntb.gov.ua These reactions often proceed through redox mechanisms inherent to the tellurium center. For example, the oxidation of various functional groups can be achieved using catalytic amounts of organotellurium compounds in the presence of a stoichiometric oxidant. nih.gov This approach avoids the use of toxic and heavy transition metals, aligning with the principles of green chemistry.

Development of Heterogeneous Catalysts Derived from this compound

To address challenges associated with catalyst separation and reuse, there is a growing interest in developing heterogeneous catalysts. mdpi.com Organotellurium compounds, including this compound, can be immobilized on solid supports to create robust and recyclable catalytic systems.

One approach involves the synthesis of tellurium-containing materials with controlled morphology and high surface area, such as nanoparticles or supported catalysts. researchgate.netresearchgate.net For instance, tellurium compounds can be incorporated into metal-organic frameworks (MOFs) or supported on materials like silica (B1680970) or magnetic nanoparticles. researchgate.net The organic framework of this compound could be functionalized to facilitate its anchoring to a solid support. This heterogenization allows for easy separation of the catalyst from the reaction mixture, simplifying product purification and enabling catalyst recycling.

Catalyst Recycling and Green Catalysis Strategies

Strategies for recycling tellurium-based catalysts are being actively explored. The use of heterogeneous catalysts derived from compounds like this compound is a primary approach to facilitate recycling. acs.org After the reaction, the solid catalyst can be recovered by filtration or magnetic separation and reused in subsequent reaction cycles. researchgate.net

Applications in Materials Science and Precursor Chemistry

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors for Tellurium-Containing Materials

In the manufacturing of microelectronic devices, there is a growing demand for efficient methods to deposit high-quality tellurium-containing films, especially at low temperatures (below 400°C). google.com Chemical vapor deposition (CVD) and atomic layer deposition (ALD) are primary techniques for these applications, and the selection of a suitable tellurium precursor is critical. google.com Organotellurium compounds, including ditellurides, are explored for this purpose due to their potential for high volatility and clean decomposition. google.com

Tellurium Thin Films and Nanostructures

Bis(3,4-dimethoxyphenyl)ditelluride and related organotellurium compounds are utilized as precursors for the synthesis of tellurium thin films and nanostructures. The great crystallization ability of tellurium facilitates the formation of these structures. researchgate.net In processes like CVD, the precursor is vaporized, transported to a substrate, and thermally decomposed to deposit a thin film of elemental tellurium. The morphology and properties of these films are crucial for their potential applications in electronic and optoelectronic devices.

Metal Telluride Semiconductors (e.g., GST Films)

A significant application of tellurium precursors is in the deposition of metal telluride semiconductor films, such as Ge-Sb-Te (germanium-antimony-telluride or GST) alloys. google.com These materials are vital for phase-change memory (PCM) technologies due to their ability to switch between amorphous and crystalline states with distinct electrical and optical properties. google.comresearchgate.net The ALD and CVD processes require highly reactive and safe precursors to deposit conformal films, which is essential for high-density data storage. researchgate.net While alkylsilyl compounds of tellurium, such as (Et3Si)2Te, have been successfully used to deposit GST films, the development of a wider range of precursors is an active area of research. researchgate.net The goal is to find precursors that are compatible with other metal sources, like germanium and antimony halides, and enable precise control over the stoichiometry and quality of the GST films at low deposition temperatures. google.comresearchgate.net

Role of this compound in Polymer and Supramolecular Chemistry

The application of ditelluride compounds extends into polymer and supramolecular chemistry. The Te-Te bond in ditellurides can be cleaved and reformed, which allows for the creation of dynamic polymers. This dynamic nature can be exploited to develop materials with responsive properties. In supramolecular chemistry, tellurium-containing molecules can form ordered structures through non-covalent interactions. An example can be seen in the formation of one-dimensional coordination polymers from metal diorganophosphates, which demonstrates how metal-ligand interactions can lead to extended supramolecular assemblies. nih.gov While this example does not directly involve this compound, it illustrates the principles that could be applied to tellurium-based systems for creating novel supramolecular architectures.

Advanced Functional Materials Development

The development of advanced functional materials often relies on the unique properties of their constituent elements. Tellurium-containing materials are of interest for a range of electronic and energy-related applications.

Optoelectronic Materials Synthesis

Bis(4-methoxyphenyl) ditelluride, a related compound, is noted for its use in sensitization chemistry, enhancing the sensitivity of films to radiation for advanced imaging techniques. This suggests that organotellurium compounds can play a role in modifying the optical properties of materials. The synthesis of metal telluride thin films is a key area of interest for creating components used in various electronic devices. researchgate.net

Thermoelectric Materials Precursors

Thermoelectric materials, which can convert heat directly into electricity, are a significant area of materials research. nih.gov Bismuth telluride (Bi2Te3) and its alloys are the leading materials for near-room-temperature thermoelectric applications. nih.govresearchgate.net The efficiency of a thermoelectric material is determined by its figure of merit (ZT). nih.govresearchgate.net The synthesis of high-performance thermoelectric materials often involves creating nanostructures or specific compositions to optimize the ZT value. google.com For instance, p-type BiSbTe materials have shown high ZT values. google.com While specific use of this compound as a precursor for these materials is not detailed in the provided context, organotellurium precursors are fundamental to the synthesis of these advanced thermoelectric materials through various deposition and synthesis routes.

Nanomaterials Synthesis using Organotellurium Compounds

Quantum Dots and Nanocrystals

Quantum dots (QDs) are semiconductor nanocrystals so small that their properties are governed by quantum mechanics. nobelprize.org Their size dictates their electronic and optical characteristics, such as the color of light they emit. nobelprize.org Organotellurium compounds are vital precursors for producing telluride-based quantum dots, including cadmium telluride (CdTe), mercury telluride (HgTe), lead telluride (PbTe), and zinc telluride (ZnTe). researchgate.net

In a typical synthesis, a solution containing an organotellurium precursor is injected into a hot solution of a metal salt. nih.gov The high temperature causes the precursor to decompose, releasing tellurium atoms that react with the metal ions to nucleate and grow into nanocrystals. manchester.ac.uk The choice of precursor is critical as its reactivity affects the reaction temperature and the ability to control the size and shape of the resulting quantum dots. nih.gov For example, highly reactive precursors can lead to rapid, uncontrolled growth, while less reactive ones like trioctylphosphine-tellurium (TOP-Te) require very high temperatures. nih.govbohrium.com

The development of new organotellurium precursors is a key area of research aimed at gaining precise control over the synthesis of QDs with desired properties for applications in displays, solar cells, and biomedical imaging. nobelprize.orgnih.gov While bis(trimethylsilyl)tellurium and similar silylated compounds have been used, diaryl ditellurides represent another important class of precursors. mdpi.comresearchgate.net The table below summarizes various tellurium precursors and their use in synthesizing different types of quantum dots.

| Precursor Compound | Resulting Quantum Dot | Synthesis Method | Reference |

| Trioctylphosphine-tellurium (TOP-Te) | HgTe | Hot-injection | bohrium.com |

| Tris(dimethylamino)phosphine Telluride | CdTe, PbTe, ZnTe | Solution-phase reaction | researchgate.net |

| Ionic Liquid-based Tellurium Precursor | HgTe | Phosphine-free solution phase | manchester.ac.ukrsc.org |

| Bis(trimethylsilyl)tellurium | CdTe | Organometallic synthesis | researchgate.net |

| Diphenyl ditelluride | Metal tellurides | Solvothermal, photolytic | fsu.edu |

Self-Assembly Processes of Organometallic Nanofibers

Self-assembly is a process where components spontaneously organize into ordered structures through non-covalent interactions like hydrogen bonds or hydrophobic interactions. umd.edugoums.ac.ir This principle is widely explored for creating complex nanostructures like nanofibers from various molecular building blocks, including peptides and polymers. nih.govrsc.orgresearchgate.net

In the realm of organometallic chemistry, diorganotellurium compounds have shown potential for forming extended, ordered structures. A notable example is the synthesis of silver-telluride two-dimensional (2D) organometallic nanofibers using diphenyl ditelluride as a precursor. fsu.eduunl.pt In this process, the ditelluride reacts with a silver salt at room temperature. fsu.eduunl.pt The resulting organometallic complexes then self-assemble into long nanofibers. fsu.eduunl.pt

These nanofibers initially may not exhibit strong optical properties, but their characteristics can be dramatically altered through post-synthesis treatment. unl.pt For instance, treating the silver-telluride nanofibers with oleylamine (B85491) can induce a highly fluorescent state, demonstrating how surface chemistry can tune the properties of self-assembled nanomaterials. unl.pt The formation of these nanofibers is driven by the coordination and interaction between the metal (silver) and the tellurium-containing organic ligands. fsu.eduunl.pt

While specific studies on the self-assembly of this compound into nanofibers are not available, the behavior of similar ditellurides suggests its potential as a building block for such structures. The methoxy (B1213986) groups could influence the intermolecular interactions, potentially leading to novel nanofiber morphologies or properties. This area represents an emerging frontier in materials science, where the design of organometallic precursors can lead to new functional materials with applications in electronics and optics. unl.pt

Theoretical and Computational Studies of Bis 3,4 Dimethoxyphenyl Ditelluride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules like bis(3,4-dimethoxyphenyl)ditelluride. These methods provide insights into the distribution of electrons and the nature of chemical bonds, which are crucial for predicting the compound's behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be instrumental in determining key electronic properties. The presence of two electron-donating methoxy (B1213986) groups on each phenyl ring is expected to significantly influence the electron density distribution, particularly on the tellurium atoms and the Te-Te bond.

DFT studies would likely reveal a high electron density on the oxygen atoms of the methoxy groups and an increased electron density in the aromatic rings, which in turn would affect the electronic environment of the tellurium atoms. The calculated electrostatic potential surface would highlight regions of high and low electron density, indicating potential sites for electrophilic and nucleophilic attack.

Key parameters that would be calculated using DFT include:

Total energy: A measure of the molecule's stability.

Ionization potential: The energy required to remove an electron.

Electron affinity: The energy released when an electron is added.

Hardness and softness: Measures of the molecule's resistance to change in its electron distribution.

These parameters are crucial for understanding the compound's reactivity and potential applications in materials science and catalysis.

Molecular Orbital Analysis of the Te-Te Bond

A molecular orbital (MO) analysis of the Te-Te bond in this compound would provide a deeper understanding of its nature and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

The HOMO is expected to have significant contributions from the p-orbitals of the two tellurium atoms, forming a σ-bonding orbital along the Te-Te axis, as well as contributions from the π-systems of the dimethoxyphenyl groups. The electron-donating methoxy groups would raise the energy of the HOMO, making the compound more susceptible to oxidation.

The LUMO is likely to be the corresponding σ*-antibonding orbital of the Te-Te bond. The energy gap between the HOMO and LUMO is a critical parameter that determines the kinetic stability and electronic excitation properties of the molecule. A smaller HOMO-LUMO gap would suggest higher reactivity. The analysis would also detail the contributions of atomic orbitals from different atoms to the molecular orbitals, providing a complete picture of the bonding within the molecule.

Ab Initio Calculations on Molecular Geometry and Conformation

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, would be employed to determine the most stable molecular geometry and conformation of this compound. These calculations would optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

A key conformational feature of diaryl ditellurides is the C-Te-Te-C dihedral angle. For this compound, this angle is expected to be around 90°, similar to what is observed in other diaryl ditellurides. This gauche conformation is a result of the balance between the repulsion of the lone pairs on the tellurium atoms and the steric hindrance between the bulky dimethoxyphenyl groups. The calculations would also explore other possible conformers and their relative energies, providing insight into the conformational flexibility of the molecule.

Spectroscopic Simulations and Vibrational Analysis

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data. For this compound, a vibrational analysis based on DFT or ab initio calculations would predict the infrared (IR) and Raman spectra.

The calculated vibrational frequencies would correspond to the different modes of vibration in the molecule, such as the stretching and bending of the C-H, C-O, C-C, C-Te, and Te-Te bonds. The Te-Te stretching frequency is particularly important as it is a direct probe of the strength of the ditelluride bond. The calculated spectra could be compared with experimental spectra to confirm the structure of the synthesized compound and to understand the effects of the substituents on the vibrational modes.

Furthermore, time-dependent DFT (TD-DFT) calculations could be used to simulate the UV-Vis absorption spectrum. These calculations would predict the electronic transitions between the molecular orbitals, providing information about the wavelengths of maximum absorption and the nature of the excited states.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its role as a catalyst or its participation in various organic transformations. For example, the mechanism of its antioxidant activity, which involves the scavenging of free radicals, could be investigated.

By mapping the potential energy surface of a reaction, computational models can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This would allow for a detailed understanding of how the compound reacts at a molecular level. For instance, the cleavage of the Te-Te bond, a key step in many reactions of ditellurides, could be modeled to understand the factors that influence its facility.

Predictive Modeling of Reactivity and Stability

Predictive modeling, based on the results of quantum chemical calculations, can be used to forecast the reactivity and stability of this compound under various conditions. By analyzing the calculated electronic and structural parameters, it is possible to predict how the molecule will behave in different chemical environments.

For instance, the calculated HOMO and LUMO energies can be used to predict its reactivity towards electrophiles and nucleophiles. The bond dissociation energy of the Te-Te bond, which can be calculated computationally, would provide a measure of the compound's thermal stability. Furthermore, by modeling the interaction of the molecule with different solvents, its solubility and reactivity in various media could be predicted. These predictive models are essential for designing new applications for the compound and for understanding its potential role in various chemical and biological processes.

Advanced Spectroscopic and Structural Elucidation Methodologies for Bis 3,4 Dimethoxyphenyl Ditelluride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organotellurium compounds like bis(3,4-dimethoxyphenyl)ditelluride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule. For this compound, ¹H, ¹³C, and ¹²⁵Te NMR are particularly insightful.

¹H, ¹³C, and ¹²⁵Te NMR Chemical Shift Analysis

¹H NMR Spectroscopy: Proton NMR spectra provide information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would typically show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons, due to their different positions on the phenyl ring relative to the tellurium atom and the methoxy groups, would appear as multiplets in the aromatic region of the spectrum. The protons of the two methoxy groups at the 3 and 4 positions would each give rise to a singlet, though their chemical shifts might be very similar.

¹²⁵Te NMR Spectroscopy: Tellurium-125 NMR is a highly sensitive probe for the electronic environment around the tellurium atom. northwestern.edu The chemical shift of ¹²⁵Te is particularly sensitive to the nature of the substituents on the tellurium atom and the geometry of the molecule. nih.govrsc.org For diaryl ditellurides, the ¹²⁵Te chemical shifts can vary over a wide range. northwestern.edu The chemical shift for this compound would be a characteristic value that can be compared with other organotellurium compounds to understand the electronic effects of the dimethoxyphenyl group. nih.gov Studies on related diaryl ditellurides have shown that ¹²⁵Te NMR is an excellent tool for monitoring dynamic exchange reactions in solution. nih.gov The chemical shifts are also known to be dependent on solvent and temperature. northwestern.eduucl.ac.uk

| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Multiplicity |

| ¹H (Aromatic) | 6.8 - 7.8 | Multiplet |

| ¹H (Methoxy) | ~3.8 | Singlet |

| ¹³C (Aromatic) | 100 - 150 | - |

| ¹³C (Methoxy) | ~55 | - |

| ¹²⁵Te | ~400 - 500 | - |

2D NMR Techniques for Structural Assignments

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in assigning the signals of the aromatic protons by showing their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy proton signals to the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary (non-protonated) carbons in the aromatic ring by observing their long-range correlations with nearby protons. For instance, correlations would be expected between the methoxy protons and the carbon atom to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the preferred conformation of the molecule in solution by showing through-space interactions between protons on the phenyl rings and the methoxy groups.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all the proton and carbon signals in the NMR spectra of this compound, providing a detailed picture of its molecular structure in solution. manchester.ac.uk

X-ray Diffraction Studies

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For this compound, both single crystal and powder X-ray diffraction can provide crucial information about its solid-state structure and crystalline form.

Single Crystal X-ray Diffraction for Solid-State Structures

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced that can be mathematically analyzed to yield a detailed model of the crystal structure.

This analysis provides precise measurements of:

Bond lengths: The distances between the tellurium-tellurium, tellurium-carbon, carbon-carbon, carbon-oxygen, and carbon-hydrogen bonds can be determined with high accuracy. The Te-Te bond length is a particularly important parameter in understanding the nature of the ditelluride bond.

Bond angles: The angles between adjacent bonds, such as the C-Te-Te angle and the angles within the aromatic rings, are accurately measured.

Crystal packing: SCXRD reveals how the individual molecules of this compound are arranged in the crystal lattice, including any intermolecular interactions such as van der Waals forces or π-π stacking between the aromatic rings. researchgate.net

The crystal structure of a related compound, bis(2-methoxy-3-pyridyl) ditelluride, was determined to be in the orthorhombic crystal system, with the pyridine (B92270) rings being nearly perpendicular to each other. researchgate.net Similar detailed structural information would be obtainable for this compound through SCXRD. nih.gov

| Structural Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., Te-Te, Te-C, C-C, C-O). |

| Bond Angles (°) | The angles formed by three connected atoms (e.g., C-Te-Te). |

| Torsion Angles (°) | The dihedral angles that define the molecular conformation. |

Powder X-ray Diffraction for Polymorph Analysis

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. rigaku.com Instead of a single crystal, a finely powdered sample containing a multitude of small crystallites in random orientations is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is particularly useful for:

Phase identification: The PXRD pattern of this compound can be compared to standard patterns to confirm its identity and purity.

Polymorph screening: Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.govnih.gov Different polymorphs can have different physical properties, and PXRD is a primary tool for identifying and distinguishing between them. researchgate.net Each polymorph will produce a unique PXRD pattern. researchgate.net

Determination of crystallinity: PXRD can be used to assess the degree of crystallinity of a sample, distinguishing between crystalline and amorphous material.

By analyzing the positions and intensities of the peaks in the powder diffraction pattern, information about the crystal lattice and the presence of different crystalline forms of this compound can be obtained. rigaku.com

Mass Spectrometry Techniques for Organotellurium Compounds

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound, mass spectrometry provides several key pieces of information:

Molecular Weight Confirmation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. This allows for the confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, further confirming the elemental composition.

Isotopic Pattern: Tellurium has a characteristic isotopic distribution with several naturally occurring isotopes. This results in a unique and recognizable pattern of peaks for the molecular ion and any tellurium-containing fragments in the mass spectrum. This isotopic signature is a definitive indicator of the presence of tellurium in the molecule.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragment ions provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve cleavage of the Te-Te bond, the Te-C bond, and fragmentation of the dimethoxyphenyl group. Analyzing these fragments can help to piece together the structure of the original molecule.

Common ionization techniques used for organotellurium compounds include Electron Ionization (EI) and Electrospray Ionization (ESI). rsc.org The choice of technique can influence the extent of fragmentation observed.

| Ionization Technique | Information Obtained |

| Electron Ionization (EI) | Molecular weight, extensive fragmentation patterns for structural elucidation. |

| Electrospray Ionization (ESI) | Molecular weight of polar or thermally labile compounds, often with less fragmentation ("soft" ionization). rsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to determine the elemental composition. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds. For this compound (C₁₆H₁₈O₄Te₂), HRMS would provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. Given the complex isotopic pattern of tellurium, which has eight stable isotopes, the measured isotopic distribution of the molecular ion peak in the mass spectrum would serve as a definitive confirmation of the presence and number of tellurium atoms in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [C₁₆H₁₈O₄Te₂]⁺ (Note: This table is a theoretical prediction based on natural isotopic abundances and does not represent experimental data.)

| m/z (nominal) | Relative Abundance (%) |

|---|---|

| 528 | ~25% |

| 530 | ~100% |

| 532 | ~95% |

| 534 | ~60% |

Fragmentation Pathways

In mass spectrometry, the fragmentation of the molecular ion provides valuable structural information. For this compound, the primary fragmentation pathway would likely involve the homolytic or heterolytic cleavage of the weak tellurium-tellurium bond. This would result in the formation of a [CH₃O)₂C₆H₃Te]⁺ fragment. Subsequent fragmentations would likely involve the loss of methyl groups (-CH₃) from the methoxy substituents or the cleavage of the carbon-tellurium bond.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the aromatic ring and the methoxy groups. Key vibrational modes would include C-H stretching of the aromatic and methyl groups, C=C stretching of the phenyl ring, and the characteristic C-O stretching of the aryl ether. The Te-Te and C-Te stretching vibrations would occur at lower frequencies, typically in the far-IR region, and may be difficult to observe with standard instrumentation.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound (Note: This table is predictive and does not represent experimental data.)

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3050-3000 | Aromatic C-H Stretch |

| 2980-2930 | Methyl C-H Stretch (asymmetric) |

| 2850-2830 | Methyl C-H Stretch (symmetric) |

| 1600-1580 | Aromatic C=C Stretch |

| 1520-1480 | Aromatic C=C Stretch |

| 1260-1230 | Aryl C-O Stretch (asymmetric) |

| 1040-1020 | Aryl C-O Stretch (symmetric) |

Raman Spectroscopy

Raman spectroscopy would complement IR spectroscopy. The Te-Te bond, being a non-polar, symmetric bond, is expected to show a strong and characteristic Raman signal at low frequency (typically 150-200 cm⁻¹), which is often weak or absent in the IR spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the ditelluride linkage.

Electronic Spectroscopy (UV-Vis) and Photophysical Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. Diaryl ditellurides are typically colored compounds, exhibiting absorption bands in the UV and visible regions. The spectrum of this compound would be expected to show absorptions arising from π→π* transitions within the aromatic system and n→σ* transitions associated with the lone pairs on the tellurium atoms and the Te-Te sigma bond. The presence of the electron-donating dimethoxy groups on the phenyl rings would likely cause a red-shift (bathochromic shift) of these absorptions compared to unsubstituted diphenyl ditelluride.

Other Advanced Characterization Techniques (e.g., XPS, SEM, TEM)

While there is no specific literature on the use of these techniques for this compound, their general applications in materials science suggest potential uses.

X-ray Photoelectron Spectroscopy (XPS): This technique could be used to determine the elemental composition and the oxidation state of tellurium in the compound. elsevierpure.comacs.orgacs.org The binding energies of the Te 3d electrons would confirm the Te(II) oxidation state characteristic of a ditelluride. elsevierpure.comacs.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): If the compound can be prepared in a solid, crystalline, or nanoparticle form, SEM and TEM could be used to study its morphology, crystal habit, and particle size distribution.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Challenges in Bis 3,4 Dimethoxyphenyl Ditelluride Chemistry

The exploration of organotellurium compounds, particularly diaryl ditellurides like Bis(3,4-dimethoxyphenyl)ditelluride, is an expanding field rich with potential. However, realizing this potential requires addressing several key challenges and pursuing innovative research directions. The future of this compound chemistry hinges on developing more efficient and sustainable practices, uncovering novel applications, and overcoming inherent compound instabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(3,4-dimethoxyphenyl)ditelluride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves oxidative coupling of 3,4-dimethoxyphenyltellurol precursors using oxidizing agents like H₂O₂ or O₂. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and chromatographic separation (silica gel with hexane/ethyl acetate gradients). Confirm purity via HPLC (>98%) and monitor reaction progress with TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane). Trace metal impurities can be minimized by conducting reactions under inert atmospheres (N₂/Ar) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) peaks at δ ~3.8 ppm (¹H) and δ ~55–60 ppm (¹³C). Aromatic protons appear as doublets (δ ~6.8–7.2 ppm) due to coupling with ¹²⁵/¹²³Te isotopes.

- FT-IR : Confirm Te-Te stretching vibrations at ~200–250 cm⁻¹.

- XRD : Resolve Te-Te bond lengths (~2.7–2.8 Å) and dihedral angles between aromatic rings.

- Elemental Analysis : Verify C, H, and Te content within ±0.3% of theoretical values.

- Table : Comparison of Techniques

Q. How should researchers handle safety concerns related to the toxicity of organotellurium compounds?

- Methodological Answer : Use gloveboxes or fume hoods with HEPA filters to avoid inhalation/contact. Store solutions in amber vials under N₂ to prevent oxidation. Toxicity screening (e.g., LD₅₀ in murine models) is recommended before biological studies. Waste disposal must comply with EPA guidelines for heavy metals, using chelating agents like EDTA for neutralization .

Advanced Research Questions

Q. How does this compound participate in radical-mediated reactions, and what mechanistic insights are unresolved?

- Methodological Answer : The Te-Te bond undergoes homolytic cleavage under UV light or thermal conditions (~80°C), generating tellurium-centered radicals. These radicals abstract hydrogen atoms from substrates (e.g., thiols or alkanes), but competing pathways (e.g., dimerization vs. chain propagation) require spin-trapping experiments (e.g., using TEMPO) and EPR spectroscopy. Discrepancies in kinetic data (e.g., rate constants for H-abstraction) suggest solvent polarity and steric effects need further DFT/MD simulations .

Q. What strategies can resolve contradictions in reported catalytic activity of this compound across different reaction systems?

- Methodological Answer : Cross-validate experimental conditions (e.g., solvent dielectric, temperature gradients) using a standardized substrate (e.g., styrene epoxidation). Apply the quadripolar methodological model (theoretical, epistemological, morphological, technical poles) to isolate variables. For example, discrepancies in aerobic vs. anaerobic catalysis may arise from O₂’s dual role as oxidant/inhibitor, requiring in situ Raman spectroscopy to monitor Te-O intermediates .

Q. How can computational modeling predict the reactivity of this compound in complex biological systems?

- Methodological Answer : Perform DFT calculations (B3LYP/def2-TZVP) to map frontier molecular orbitals (HOMO/LUMO) and predict redox potentials. MD simulations (AMBER force field) can model interactions with lipid bilayers or proteins, but parametrization of Te-containing systems requires validation against XAS (X-ray absorption spectroscopy) data. Compare predicted binding affinities (e.g., with glutathione reductase) to in vitro enzymatic assays .

Q. What advanced techniques elucidate the compound’s stability under photolytic or oxidative stress?

- Methodological Answer : Use accelerated aging studies (40°C, 75% RH) with LC-MS to track degradation products (e.g., telluroxides). Time-resolved UV-vis spectroscopy monitors Te-Te bond cleavage kinetics. For photostability, employ monochromatic light sources (λ = 254–365 nm) and quantify quantum yields using actinometry. Contradictory data on aerobic stability may stem from trace metal catalysts in solvents, necessitating ICP-MS validation .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.